Mpro/PLpro-IN-1

Description

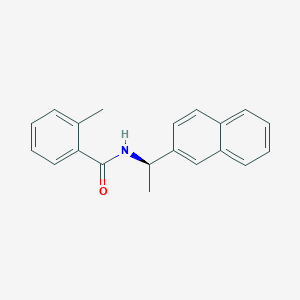

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-methyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide |

InChI |

InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22)/t15-/m1/s1 |

InChI Key |

PNLGQULYJADVGW-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action SARS-CoV-2 Protease Inhibitor: A Technical Guide to the Discovery and Synthesis of Mpro/PLpro-IN-1

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and characterization of Mpro/PLpro-IN-1 (also known as Compound 29), a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and papain-like protease (PLpro), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the molecule's journey from in silico design to biological evaluation, offering valuable insights for the development of novel antiviral therapeutics.

This compound emerged from a step-by-step in silico design of a small library of compounds targeting the main protease of SARS-CoV-2.[1] Subsequent enzymatic and cellular screenings revealed its unique dual inhibitory action against both essential viral proteases.[1] This guide furnishes the scientific community with the core data and methodologies underpinning this discovery.

Quantitative Biological Data

The inhibitory potency of this compound against both Mpro and PLpro, along with its antiviral efficacy in a cellular model, is summarized below.

| Target Enzyme/Virus Strain | Assay Type | Measurement | Value (μM) | Reference |

| SARS-CoV-2 Mpro | Enzymatic Inhibition | IC50 | 1.72 | [1] |

| SARS-CoV-2 PLpro | Enzymatic Inhibition | IC50 | 0.67 | [1] |

| SARS-CoV-2 (Strain 2019-nCoV/IDF0372) | Cell-based Antiviral | EC50 | 0.32 | [1] |

| SARS-CoV-2 (Strain GHB-03021) | Cell-based Antiviral | EC50 | 1.37 | [1] |

| Vero Cells | Cytotoxicity | CC50 | 38.67 | [1] |

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve peptide couplings and the introduction of a chloroacetamide warhead.

Experimental Protocols

Synthesis of this compound (Compound 29)

The synthesis of this compound was achieved through a series of peptide coupling reactions followed by acylation.

-

Synthesis of Boc-Trp-Bn: To a solution of Boc-Trp-OH in dichloromethane (B109758) (DCM), benzylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), and 1-hydroxybenzotriazole (B26582) (HOBt) were added. The reaction mixture was stirred at room temperature until completion. The crude product was purified to yield Boc-Trp-Bn.

-

Synthesis of H-Trp-Bn: The Boc protecting group of Boc-Trp-Bn was removed using trifluoroacetic acid (TFA) in DCM to afford H-Trp-Bn.

-

Synthesis of Boc-Val-Trp-Bn: H-Trp-Bn was coupled with Boc-Val-OH using EDC.HCl and HOBt in DCM to give Boc-Val-Trp-Bn.

-

Synthesis of H-Val-Trp-Bn: The Boc group of Boc-Val-Trp-Bn was deprotected with TFA in DCM to yield H-Val-Trp-Bn.

-

Synthesis of this compound (Compound 29): H-Val-Trp-Bn was dissolved in DCM, and triethylamine (TEA) was added. The solution was cooled, and chloroacetyl chloride was added dropwise. The reaction was stirred to completion, and the final product, this compound, was purified.

Enzymatic Inhibition Assays

The inhibitory activity of this compound against SARS-CoV-2 Mpro and PLpro was determined using Fluorescence Resonance Energy Transfer (FRET)-based assays.

Mpro FRET Assay Protocol: The assay was performed in a buffer containing Tris-HCl, NaCl, EDTA, and DTT. The Mpro enzyme was pre-incubated with various concentrations of this compound for a defined period at a specific temperature. The enzymatic reaction was initiated by the addition of a specific FRET substrate. The fluorescence signal was monitored over time using a plate reader with appropriate excitation and emission wavelengths. The initial velocities were calculated from the linear phase of the reaction progress curves, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.

PLpro FRET Assay Protocol: A similar FRET-based assay was employed to determine the inhibitory activity against PLpro. The assay was conducted in a suitable buffer (e.g., HEPES with DTT). The PLpro enzyme was pre-incubated with the inhibitor at various concentrations. The reaction was started by adding a specific PLpro FRET substrate. The fluorescence was measured kinetically, and the data were analyzed to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Discovery and Rationale

The discovery of this compound was guided by an in silico approach targeting the Mpro of SARS-CoV-2. A library of compounds was designed and virtually screened. Promising candidates were then synthesized and evaluated in enzymatic assays. The initial screening identified several compounds with inhibitory activity against Mpro. Further cellular antiviral screening highlighted this compound (Compound 29) as a potent inhibitor of SARS-CoV-2 replication at non-toxic concentrations.[1] To understand its potent cellular activity, further in vitro assays were conducted, which unexpectedly revealed its inhibitory effect on a second crucial viral enzyme, PLpro.[1] This dual-targeting mechanism is a promising strategy for developing antiviral agents with a potentially higher barrier to resistance.

References

Mpro/PLpro-IN-1: A Technical Guide to its Mechanism of Action in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mpro/PLpro-IN-1, a dual inhibitor of two critical SARS-CoV-2 proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). By targeting both enzymes, this compound presents a compelling strategy for inhibiting viral replication. This document outlines the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and workflows.

Core Mechanism of Action: Disrupting Viral Polyprotein Processing

The replication of SARS-CoV-2 is critically dependent on the function of its two viral proteases, Mpro and PLpro. These enzymes are responsible for cleaving the large viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA genome. This cleavage process releases individual non-structural proteins (NSPs) that are essential for forming the viral replication and transcription complex (RTC), the machinery responsible for replicating the viral genome and transcribing its genes.[1][2]

This compound, also identified as Compound 29 in the primary literature, acts as a dual inhibitor, targeting both Mpro and PLpro.[3] By inhibiting these proteases, the compound effectively blocks the maturation of the viral polyproteins. This disruption prevents the assembly of the RTC, thereby halting viral replication within the host cell. The dual-targeting nature of this compound is significant as it may offer a higher barrier to the development of viral resistance compared to single-target inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings from the foundational study by Di Sarno et al. (2021).[4]

| Enzymatic Inhibition | |

| Target Protease | IC50 (μM) |

| SARS-CoV-2 Mpro | 1.72[3] |

| SARS-CoV-2 PLpro | 0.67[3] |

| Antiviral Activity in Vero Cells | |

| SARS-CoV-2 Strain | EC50 (μM) |

| 2019-nCoV strain 2019-nCoV/Italy-INMI1 | 0.32 |

| UK variant (B.1.1.7) | 1.37[5] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound, based on the work of Di Sarno et al. (2021).[4]

Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate: Ac-Abu-Tle-Leu-Gln-AMC

-

Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (Compound 29)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 1 µL of the this compound dilution (or DMSO for control).

-

Add 10 µL of 50 nM Mpro solution in assay buffer.

-

Incubate the plate at 30 °C for 15 minutes.

-

Initiate the reaction by adding 5 µL of 20 µM FRET substrate solution.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 30 °C.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.

-

PLpro Enzymatic Assay (Fluorescence-based)

-

Principle: Similar to the Mpro assay, this assay utilizes a fluorogenic substrate to measure the enzymatic activity of PLpro.

-

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic substrate: Z-RLRGG-AMC

-

Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (Compound 29)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 1 µL of the this compound dilution (or DMSO for control).

-

Add 10 µL of 100 nM PLpro solution in assay buffer.

-

Incubate the plate at 30 °C for 15 minutes.

-

Initiate the reaction by adding 5 µL of 50 µM Z-RLRGG-AMC substrate solution.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 30 °C.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.

-

Antiviral Plaque Reduction Assay in Vero Cells

-

Principle: This cell-based assay evaluates the ability of the compound to inhibit SARS-CoV-2-induced cell death (cytopathic effect) by quantifying the reduction in viral plaques.

-

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock (e.g., 2019-nCoV/Italy-INMI1)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (Compound 29)

-

Crystal Violet solution

-

6-well plates

-

-

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the cell monolayers with a specific number of plaque-forming units (PFU) of SARS-CoV-2 for 1 hour at 37 °C.

-

After infection, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing 2% carboxymethylcellulose and the different concentrations of this compound.

-

Incubate the plates at 37 °C in a 5% CO2 incubator for 72 hours.

-

After incubation, fix the cells with 4% paraformaldehyde.

-

Stain the cells with 1% Crystal Violet solution to visualize the plaques.

-

Count the number of plaques for each inhibitor concentration.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Visualizations

Signaling Pathway of Viral Replication Inhibition

References

- 1. biorxiv.org [biorxiv.org]

- 2. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Design and Structural Characterization of Mpro/PLpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational design, structural analysis, and experimental validation of inhibitors targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. These two cysteine proteases are critical for the viral life cycle, making them prime targets for the development of antiviral therapeutics. This document details the methodologies employed in the discovery and characterization of dual and single-target inhibitors, presenting quantitative data, experimental protocols, and visual representations of key processes.

Introduction to Mpro and PLpro as Antiviral Targets

The SARS-CoV-2 genome encodes for large polyproteins, pp1a and pp1ab, which require proteolytic cleavage to release functional non-structural proteins (nsps) essential for viral replication and transcription.[1][2] The main protease (Mpro), also known as 3C-like protease (3CLpro), is a homodimeric enzyme that cleaves the polyprotein at no fewer than 11 sites.[3] The papain-like protease (PLpro), a domain of nsp3, cleaves the N-terminus of the polyprotein at three sites.[1][4] Beyond its proteolytic activity, PLpro is also implicated in the evasion of the host's innate immune response by reversing post-translational modifications of ubiquitin and ISG15.[1][2] The essential roles of Mpro and PLpro in viral replication make them highly attractive targets for antiviral drug development.[5][6][7]

In Silico Design Strategies for Mpro/PLpro Inhibitors

Computational methods are pivotal in accelerating the discovery of potent Mpro and PLpro inhibitors. These strategies range from virtual screening of large compound libraries to the de novo design of novel chemical entities.

A common workflow for the in silico design of dual Mpro/PLpro inhibitors involves a multi-step process that begins with target preparation and culminates in the identification of promising lead candidates for experimental validation.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7][8] This technique is widely used for virtual screening of large compound libraries to identify potential inhibitors.[9] For Mpro and PLpro, docking studies typically target the catalytic dyad (Cys145 and His41 for Mpro; Cys111, His272, and Asp286 for PLpro) or allosteric sites.[10]

Following molecular docking, MD simulations are employed to study the stability of the ligand-protein complex over time.[5][8] These simulations provide insights into the dynamic behavior of the complex, conformational changes, and the role of solvent molecules, offering a more accurate assessment of binding stability than static docking poses.[7]

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.[5]

Structural Characterization

X-ray crystallography is the primary method for determining the high-resolution three-dimensional structure of Mpro and PLpro, both in their apo forms and in complex with inhibitors.[11][12] These structures are invaluable for understanding the molecular basis of inhibitor binding and for guiding structure-based drug design efforts.[3][13]

The general workflow for the structural characterization of Mpro/PLpro-inhibitor complexes by X-ray crystallography is a sequential process from protein production to structure determination.

Quantitative Data on Mpro/PLpro Inhibitors

The following tables summarize quantitative data for representative inhibitors of Mpro and PLpro, providing a basis for comparison of their efficacy.

Table 1: Antiviral Activity of Selected Mpro and PLpro Inhibitors

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |

| Sitagliptin | PLpro | 0.32 | 21.59 | 67 | Huh-7.5 |

| Daclatasvir HCl | PLpro | 1.59 | 32.14 | 20.2 | Huh-7.5 |

| Lycorine HCl | Mpro | 0.01 | >10 | >1000 | Huh-7.5 |

| MG-101 | Mpro | 0.038 | 1.94 | 51 | Huh-7.5 |

| Nelfinavir mesylate | Mpro | 0.02 | 1.4 | 70 | Huh-7.5 |

Data sourced from a study on repurposed drugs.[14]

Table 2: Enzymatic Inhibition of Selected PLpro Inhibitors

| Compound | Target | IC50 (µM) |

| GRL0617 | PLpro | 1.67 |

| YM155 | PLpro | 20.16 |

| Cryptotanshinone | PLpro | 52.24 |

| Tanshinone I | PLpro | 18.58 |

Data from a validation study of reported PLpro inhibitors.[15]

Table 3: Dual Inhibition Activity of Cetylpyridinium Chloride

| Target | IC50 (µM) |

| PLpro | 2.72 ± 0.09 |

| Mpro | 7.25 ± 0.15 |

Data from an in vitro screen of the Microsource Spectrum library.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of Mpro and PLpro inhibitors.

-

Gene Synthesis and Cloning : The gene for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, such as pGEX-6P-1, with a cleavable tag (e.g., GST).

-

Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Lysis : Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Cells are lysed by sonication or high-pressure homogenization.

-

Purification : The lysate is clarified by centrifugation. The supernatant containing the tagged Mpro is loaded onto a GST-affinity column. After washing, the protein is eluted. The tag is then cleaved by a specific protease (e.g., PreScission Protease).

-

Final Purification : A final purification step using size-exclusion chromatography is performed to separate the cleaved Mpro from the tag and any remaining impurities.

-

Assay Principle : This assay uses a fluorescently labeled peptide substrate that mimics a natural Mpro cleavage site. The peptide contains a fluorophore and a quencher. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagents :

-

Assay Buffer: 20 mM Tris pH 7.3, 1 mM EDTA, 1 mM DTT.

-

Mpro Enzyme: Purified Mpro at a final concentration of ~140 nM.

-

FRET Substrate: DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2 at a final concentration of 30 µM.

-

Test Compounds: Serially diluted in DMSO.

-

-

Procedure :

-

Add Mpro enzyme to the wells of a 96-well plate containing the assay buffer.

-

Add the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time (e.g., 30 minutes at 37°C) using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.[16]

-

-

Assay Principle : This cell-based assay uses a reporter construct that expresses a fluorescent protein (e.g., GFP) that is activated upon cleavage by the target protease (Mpro or PLpro). Inhibition of the protease prevents cleavage and subsequent fluorescence.

-

Procedure :

-

Cell Culture and Transfection : HEK293T cells are seeded in 96-well plates. The cells are then transfected with a plasmid encoding the FlipGFP reporter specific for either Mpro or PLpro.

-

Compound Treatment : After transfection, cells are treated with various concentrations of the test compounds.

-

Incubation : The plates are incubated for a period (e.g., 24-48 hours) to allow for reporter expression and cleavage.

-

Fluorescence Quantification : The fluorescence signal is measured using a fluorescence microscope or plate reader.

-

Data Analysis : The reduction in fluorescence in treated cells compared to untreated controls is used to determine the inhibitory activity of the compounds.[17]

-

-

Crystallization : Purified Mpro is concentrated and mixed with a crystallization solution. Crystals are grown using the sitting drop or hanging drop vapor diffusion method.

-

Ligand Soaking : Apo-Mpro crystals are transferred to a solution containing the inhibitor to allow the compound to diffuse into the crystal and bind to the active site.

-

Cryo-protection and Data Collection : The crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]

-

Structure Determination and Refinement : The structure is solved by molecular replacement using a known Mpro structure as a search model. The model is then refined against the diffraction data to obtain the final structure of the Mpro-inhibitor complex.[1][13]

Conclusion

The dual targeting of Mpro and PLpro represents a promising strategy for the development of broad-spectrum anticoronaviral agents. The integration of in silico design, structural biology, and robust experimental validation is crucial for the successful identification and optimization of potent inhibitors. The methodologies and data presented in this guide offer a framework for researchers engaged in the discovery of novel therapeutics against SARS-CoV-2 and future coronaviruses. Further preclinical and clinical studies are required to validate the in silico and in vitro findings for the lead compounds.[5]

References

- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfu.ca [sfu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular dynamics simulation of docking structures of SARS-CoV-2 main protease and HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted structural design of molecular scaffolds for dual-action peptidomimetic inhibitors against SARS-CoV-2 MPRO and PLPRO | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. De novo design of novel protease inhibitor candidates in the treatment of SARS-CoV-2 using deep learning, docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking and dynamics simulation of main protease of SARS-CoV-2 with naproxen derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico Exploration of Inhibitors for SARS-CoV-2's Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]

- 12. dgk-home.de [dgk-home.de]

- 13. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Potent Inhibitors Targeting the Main Protease of SARS-CoV-2 Using QSAR Modeling, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.cnr.it [iris.cnr.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Dual-Targeting of SARS-CoV-2 Proteases: A Technical Guide to the Binding Affinity of Mpro/PLpro-IN-1

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Mpro/PLpro-IN-1, a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and papain-like protease (PLpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.

Executive Summary

The SARS-CoV-2 pandemic has underscored the urgent need for effective antiviral agents. The viral proteases, Mpro and PLpro, are essential for viral replication and are prime targets for therapeutic intervention. This compound (also identified as compound 29 in foundational research) has emerged as a significant lead compound, demonstrating a dual inhibitory mechanism.[1][2] This guide summarizes the quantitative binding data for this compound, details the experimental protocols for assessing its inhibitory activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against both Mpro and PLpro has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are presented below.

| Target Protease | Inhibitor | IC50 (μM) | Reference |

| SARS-CoV-2 Mpro | This compound | 1.72 | [Di Sarno et al., 2021][1][2] |

| SARS-CoV-2 PLpro | This compound | 0.67 | [Di Sarno et al., 2021][1][2] |

Experimental Protocols

The determination of the binding affinity of this compound was achieved through fluorescence-based enzymatic assays. The following sections provide a detailed methodology for these key experiments, based on established protocols.

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the cleavage of a fluorogenic substrate by Mpro. The substrate consists of a peptide sequence recognized by Mpro, flanked by a FRET donor and quencher pair. In the uncleaved state, the quencher suppresses the donor's fluorescence. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test compounds)

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant Mpro in assay buffer.

-

Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

-

Add the Mpro solution to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (as a control) to the wells containing Mpro and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

-

Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PLpro Inhibition Assay (Fluorescence-based)

Similar to the Mpro assay, the PLpro inhibition assay utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic PLpro substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)

-

This compound (or other test compounds)

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant PLpro in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the PLpro solution to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO control to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Start the reaction by adding the fluorogenic PLpro substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the initial reaction rates from the linear portion of the kinetic traces.

-

Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data using a suitable nonlinear regression model.

Visualized Pathways and Workflows

SARS-CoV-2 Polyprotein Processing by Mpro and PLpro

The following diagram illustrates the critical roles of Mpro and PLpro in the cleavage of the viral polyproteins (pp1a and pp1ab), which is an essential step for the formation of the viral replication and transcription complex.

Caption: SARS-CoV-2 polyprotein processing pathway and inhibition by this compound.

Experimental Workflow for Inhibitor Identification

The discovery and characterization of this compound followed a structured experimental workflow, beginning with computational design and culminating in biological validation.

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound represents a promising dual inhibitor of SARS-CoV-2 Mpro and PLpro. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of novel antiviral therapies targeting these essential viral enzymes. The methodologies described herein can be adapted for the screening and characterization of other potential inhibitors, thereby accelerating the discovery of new treatments for COVID-19 and future coronavirus-related diseases.

References

- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Mpro and PLpro for the Development of Dual Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Two non-structural cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication, making them prime targets for antiviral drug development.[1][2] These proteases process the viral polyproteins into functional proteins required for the assembly of the replication-transcription complex.[3][4][5][6] Given their critical and distinct roles in the viral life cycle, a therapeutic strategy targeting both Mpro and PLpro with a single dual inhibitor presents a promising approach to combat infection and potentially reduce the likelihood of drug resistance. This technical guide provides an in-depth overview of the target validation for Mpro and PLpro, focusing on quantitative data for dual inhibitors, detailed experimental protocols for their evaluation, and visualization of key pathways and workflows.

The Role of Mpro and PLpro in the SARS-CoV-2 Life Cycle

Upon entry into a host cell, the positive-sense single-stranded RNA genome of SARS-CoV-2 is translated into two large polyproteins, pp1a and pp1ab.[5][6] The processing of these polyproteins into 16 non-structural proteins (nsps) is a critical step for viral replication and is primarily carried out by Mpro and PLpro.[6][7][8]

-

Main Protease (Mpro/3CLpro): Mpro is responsible for the majority of the proteolytic cleavages, excising 11 of the 16 nsps from the C-terminal portion of the polyprotein.[3][4][7] The functional form of Mpro is a homodimer, and its active site contains a catalytic dyad of Cysteine-145 and Histidine-41.[6][9]

-

Papain-like Protease (PLpro): PLpro cleaves the N-terminal end of the polyprotein, releasing nsp1, nsp2, and nsp3.[6] Beyond its role in polyprotein processing, PLpro also possesses deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response.[10] The active site of PLpro features a catalytic triad (B1167595) of Cysteine-111, Histidine-272, and Aspartate-286.[6][9]

The essential and highly conserved nature of both Mpro and PLpro across coronaviruses makes them attractive targets for broad-spectrum antiviral inhibitors.[6]

Quantitative Data for Mpro and PLpro Dual Inhibitors

The development of dual inhibitors targeting both Mpro and PLpro is an active area of research. The following table summarizes publicly available in vitro inhibitory data for compounds that have been evaluated against both proteases.

| Compound/Derivative | Mpro IC50 (µM) | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference(s) |

| Chalcone Derivative 6 | 11 | 1 | - | - | [11] |

| Ginkgolic Acid | Irreversible | Irreversible (IC50 ~2) | - | - | [11] |

| Anacardic Acid | Irreversible | Irreversible (IC50 ~16) | - | - | [11] |

| Compound 29 | 0.67 - 1.72 | 0.67 - 1.72 | ~1 | - | [11] |

| 9-fluorenone sulfonamide 3e | 23 ± 3.4 | 6.33 ± 0.5 | 13.4 ± 0.28 | - | [1][12] |

| MG-101 (Calpain Inhibitor) | - | - | 0.038 | - | [1] |

| Disulfiram | 2.45 | 13.06 | - | - | [1] |

| Ebselen | 0.67 | 2.35 | - | - | [1] |

| Phenothiazine Urea 5 | Inhibited | Inhibited | - | SARS-CoV-2, OC43, 229E | [9] |

Note: The table includes compounds explicitly described as dual inhibitors or those for which inhibitory data against both proteases were available in the cited literature. A dash (-) indicates that the data was not provided in the referenced source.

Experimental Protocols for Inhibitor Validation

A multi-step approach is required to validate the efficacy of potential dual inhibitors, progressing from in vitro enzymatic assays to cell-based and viral replication assays.

FRET-Based Enzymatic Inhibition Assay

This high-throughput assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro and PLpro.[13][14] It utilizes a fluorescently labeled peptide substrate that mimics the natural cleavage site of the protease. Cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[15]

-

Enzyme Stock: Purified recombinant SARS-CoV-2 Mpro or PLpro diluted in assay buffer to the desired final concentration (e.g., 20 nM for PLpro).[13]

-

Substrate Stock: FRET peptide substrate (e.g., for PLpro) dissolved in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 1 µM).[13]

-

Compound Dilutions: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the diluted compound to the wells of a black 384-well plate.[13]

-

Add 25 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the diluted FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 460 nm for ACC release).[15]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Protease Inhibition Assay

Cell-based assays are crucial for determining a compound's ability to inhibit the target protease within a cellular environment, providing insights into cell permeability and off-target effects. The FlipGFP assay is one such method.[16]

Protocol (FlipGFP Assay):

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with a plasmid encoding the protease (Mpro or PLpro) and a reporter plasmid (e.g., pcDNA3-TEV-flipGFP-T2A-mCherry).

-

-

Compound Treatment:

-

After 24 hours of transfection, add serial dilutions of the test compound to the cells.

-

Include appropriate controls: vehicle (e.g., DMSO), positive control inhibitor, and mock-transfected cells.

-

Incubate the cells with the compound for a specified period (e.g., 24 hours).

-

-

Fluorescence Measurement:

-

Measure the GFP and mCherry fluorescence signals using a fluorescence microscope or a high-content imager.

-

-

Data Analysis:

-

The reporter system is designed such that protease activity leads to a change in the GFP signal.

-

Quantify the GFP signal in inhibitor-treated cells relative to vehicle-treated cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

-

Plaque Reduction Assay

This assay is the gold standard for evaluating the antiviral activity of a compound by measuring its ability to inhibit viral replication and the formation of viral plaques in a cell monolayer.[17][18][19][20][21]

Protocol:

-

Cell Seeding:

-

Seed a susceptible cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluency.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test compound in a serum-free medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

-

-

Infection and Treatment:

-

Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C.

-

Aspirate the culture medium from the confluent cell monolayers and wash with PBS.

-

Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-4 days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a 10% formalin solution.

-

Remove the overlay and stain the cell monolayer with a crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.

-

Conclusion

The validation of Mpro and PLpro as dual targets for antiviral therapy represents a robust strategy for the development of novel treatments for coronavirus infections. The essential roles of these proteases in the viral life cycle, coupled with their high degree of conservation, make them ideal candidates for the design of broad-spectrum inhibitors. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation of potential dual inhibitors, from initial high-throughput screening to cellular and antiviral efficacy studies. The continued investigation into dual Mpro and PLpro inhibitors holds significant promise for the development of the next generation of pan-coronavirus therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Essential process for SARS-CoV-2 viral replication visualized | Eberly College of Science [science.psu.edu]

- 4. psu.edu [psu.edu]

- 5. Coronavirus - Wikipedia [en.wikipedia.org]

- 6. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors | MDPI [mdpi.com]

- 11. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. bioagilytix.com [bioagilytix.com]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 21. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Screening Assays for Novel Mpro/PLpro Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Among the most promising targets for drug development are the viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). These enzymes are essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription.[1][2][3] Furthermore, PLpro is also implicated in antagonizing the host's innate immune response.[1] Consequently, the dual inhibition of both Mpro and PLpro presents a compelling strategy to combat viral replication and associated pathogenesis.[4] This technical guide provides an in-depth overview of the core preliminary screening assays employed to identify and characterize novel Mpro/PLpro dual inhibitors.

Overview of Screening Strategies

The identification of potent Mpro/PLpro dual inhibitors typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. The general workflow involves a tiered approach, starting with broad, rapid screens and progressing to more detailed and physiologically relevant assays.

Key Biochemical Screening Assays

Biochemical assays are fundamental for the initial screening of large compound libraries in a cell-free system. These assays directly measure the enzymatic activity of purified Mpro and PLpro and the ability of test compounds to inhibit this activity.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

FRET-based assays are the most common and robust method for high-throughput screening of protease inhibitors.[4][5] The principle of this assay relies on the cleavage of a synthetic peptide substrate that is flanked by a fluorophore and a quencher molecule. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro and PLpro enzymes.

-

FRET peptide substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS).

-

FRET peptide substrate for PLpro (e.g., Z-RLRGG-AMC).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[6]

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

Plate reader capable of fluorescence intensity measurements.

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., known inhibitors as positive controls, DMSO as a negative control) into 384-well plates.

-

Enzyme Addition: Add purified Mpro or PLpro enzyme to each well containing the test compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the respective FRET peptide substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition is determined by comparing the velocity in the presence of the test compound to the velocity of the DMSO control. IC50 values are then determined by fitting the dose-response data to a suitable equation.[5]

Cell-Based Screening Assays

While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit viral protease activity within a living cell. These assays can also provide preliminary information on cell permeability and cytotoxicity.[7][8]

Reporter-Based Assays

Cell-based reporter assays are a common method for screening protease inhibitors. These systems are engineered to produce a measurable signal (e.g., fluorescence or luminescence) that is dependent on the activity of the viral protease. For instance, a reporter protein can be fused to a protease cleavage site. In the presence of active protease, the reporter is cleaved, leading to a change in the signal.

Materials:

-

Human cell line susceptible to viral replication or engineered to express the reporter system (e.g., HEK293T, Huh-7.5).[9][10]

-

Expression plasmids encoding the viral protease and the reporter construct.

-

Transfection reagents.

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

96-well or 384-well cell culture plates.

-

Instrumentation for detecting the reporter signal (e.g., fluorescence microscope, luminometer).

Procedure:

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with plasmids encoding the viral protease (Mpro or PLpro) and the corresponding reporter construct.

-

Compound Treatment: After a suitable incubation period for protein expression, treat the cells with various concentrations of the test compounds.

-

Signal Detection: Following incubation with the compounds, measure the reporter signal. The nature of the detection will depend on the specific reporter system used (e.g., measuring fluorescence intensity or luminescence).

-

Data Analysis: Normalize the reporter signal to a control (e.g., cell viability) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition and determine the EC50 values from the dose-response curves.[10]

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound is toxic to the cells (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of a compound.[9][10]

Data Presentation: Quantitative Analysis of Inhibitors

The systematic collection and comparison of quantitative data are essential for identifying promising dual-inhibitor candidates. The half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays are key parameters for quantifying a compound's potency.

| Compound | Target(s) | Mpro IC50 (µM) | PLpro IC50 (µM) | Cell-Based EC50 (µM) | Reference(s) |

| Dual Inhibitors | |||||

| Compound 3e | Mpro/PLpro | 23 ± 3.4 | 6.33 ± 0.5 | 13.4 ± 0.28 | [4] |

| Phenothiazine Cpd 5 | Mpro/PLpro | - | - | 1.08 - 8.95 | [9] |

| MG-101 | Mpro/PLpro | 2.89 ± 0.86 | - | 0.038 | [4][10] |

| Ebselen | Mpro/PLpro | 0.67 | 2.35 | - | [4] |

| Disulfiram | Mpro/PLpro | 2.45 | 13.06 | - | [4] |

| Mpro Inhibitors | |||||

| Nirmatrelvir | Mpro | 0.0192 | - | - | [4] |

| Jun10541R | Mpro | 0.50 ± 0.04 | - | 2.92 | [11] |

| Jun10963R | Mpro | 0.56 ± 0.06 | - | 6.47 | [11] |

| N3 | Mpro | - | - | 16.77 | [11] |

| PLpro Inhibitors | |||||

| Compound 3h | PLpro | - | 5.94 ± 1.0 | 18.2 ± 3.2 | [4] |

| Tilorone | PLpro | - | 30.7 ± 7.5 | 0.18 | [4] |

Visualization of Key Processes

Signaling Pathway: Viral Polyprotein Processing

The primary role of Mpro and PLpro is the proteolytic processing of the large viral polyproteins, pp1a and pp1ab, which are translated from the viral RNA. This cleavage cascade releases the individual non-structural proteins (nsps) that assemble into the replication and transcription complex (RTC).

Caption: Viral polyprotein processing by Mpro and PLpro.

Experimental Workflow: High-Throughput Screening Cascade

The process of identifying novel Mpro/PLpro dual inhibitors follows a structured workflow, beginning with a large-scale primary screen and progressively narrowing down the candidates through more rigorous testing.

Caption: High-throughput screening workflow for inhibitor discovery.

Conclusion

The preliminary screening assays outlined in this guide form the foundation of the drug discovery pipeline for novel Mpro/PLpro dual inhibitors. The combination of robust biochemical assays, such as FRET, for high-throughput screening, followed by validation in more physiologically relevant cell-based systems, is a powerful strategy for identifying promising lead compounds. The systematic collection and analysis of quantitative data are paramount for making informed decisions in the progression of these candidates toward preclinical and clinical development. The continued application and refinement of these screening methodologies will be crucial in the ongoing effort to develop broad-spectrum antiviral therapies against current and future coronavirus threats.

References

- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coronavirus protease panel anti viral assay using 293T cells [protocols.io]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Physicochemical Characterization of Mpro/PLpro-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial solubility and stability testing protocols relevant to the dual SARS-CoV-2 protease inhibitor, Mpro/PLpro-IN-1. While specific experimental data for this compound is limited in publicly available literature, this document outlines industry-standard methodologies for characterizing early-stage drug candidates.

Compound Overview

This compound, also identified as Compound 29 in seminal research, is a potent dual inhibitor of two critical SARS-CoV-2 viral proteases: the main protease (Mpro) and the papain-like protease (PLpro).[1][2][3] These enzymes are essential for the viral replication cycle, making them key targets for antiviral therapeutics.[4][5][6] The inhibition of both proteases by a single molecule presents a promising strategy for combating COVID-19.

Table 1: Physicochemical and Potency Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₅H₂₇ClN₄O₃ | [3] |

| Molecular Weight | 466.96 g/mol | [3] |

| CAS Number | 2766185-78-6 | [3] |

| Mpro IC₅₀ | 1.72 µM | [1][2][3][7] |

| PLpro IC₅₀ | 0.67 µM | [1][2][3][7] |

| Solubility | 10 mM in DMSO | [3] |

Experimental Protocols

The following sections detail standardized protocols for assessing the aqueous solubility and stability of small molecule inhibitors like this compound. These methodologies are fundamental in early drug discovery to ensure reliable data in biological assays and to assess the developability of a compound.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Two common assays are employed in early development: kinetic and thermodynamic solubility.

This assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput method suitable for early screening.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.

-

Precipitate Removal: Separate the undissolved precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.

Table 2: Representative Kinetic Solubility Data Interpretation

| Solubility (µM) | Classification | Implications |

| > 100 | High | Favorable for in vitro assays and oral absorption. |

| 10 - 100 | Moderate | May require formulation strategies for in vivo use. |

| < 10 | Low | Potential for poor absorption and unreliable in vitro data. |

This "shake-flask" method measures the equilibrium solubility of a compound in its solid state, providing a more accurate representation of its true solubility.

Protocol:

-

Compound Dispensing: Add an excess amount of solid this compound to a glass vial.

-

Buffer Addition: Add a known volume of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle or perform centrifugation/filtration to separate the solid and liquid phases.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate by LC-MS/MS or UV-Vis spectrophotometry.

Stability Assessment

Evaluating the chemical stability of a compound in relevant experimental conditions is crucial to ensure that the observed biological activity is due to the compound itself and not its degradation products.

This experiment assesses the stability of the compound in the aqueous buffer used for biological assays over the time course of the experiment.

Protocol:

-

Working Solution Preparation: Prepare a working solution of this compound in the assay buffer (e.g., PBS, pH 7.4) at a relevant concentration (e.g., 10 µM).

-

Incubation: Incubate the solution at a specific temperature (e.g., room temperature or 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

Analysis: Quench any degradation by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of the parent compound using LC-MS/MS. The percentage of compound remaining is calculated relative to the 0-hour time point.

Table 3: Representative Solution Stability Data

| Time (hours) | % Remaining (at 37°C) | Stability Classification |

| 0 | 100 | - |

| 2 | > 95% | Stable |

| 8 | > 90% | Stable |

| 24 | > 80% | Moderately Stable |

| 24 | < 80% | Unstable |

Visualizations

Signaling Pathway: Role of Mpro and PLpro in SARS-CoV-2 Replication

The following diagram illustrates the critical roles of Mpro and PLpro in the processing of viral polyproteins, a necessary step for the formation of the viral replication-transcription complex.

Caption: SARS-CoV-2 replication cycle highlighting the roles of Mpro and PLpro.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Experimental Workflow: Solution Stability Assay

Caption: Workflow for the solution stability assay.

References

- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Investigating Off-Target Effects of Mpro/PLpro-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mpro/PLpro-IN-1 (also known as Compound 29) has been identified as a dual inhibitor of two critical SARS-CoV-2 viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1] These enzymes are essential for viral replication, making them prime targets for antiviral therapies. While the on-target potency of this compound is established, a thorough understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This technical guide outlines the methodologies and data presentation strategies for a comprehensive investigation of the off-target profile of this compound, addressing a critical gap in its publicly available data.

On-Target and Off-Target Activity Profile

A comprehensive assessment of a drug candidate's activity profile involves quantifying its potency against the intended targets and screening for unintended interactions with other biological molecules.

On-Target Potency

This compound exhibits micromolar and submicromolar inhibitory potency against SARS-CoV-2 Mpro and PLpro, respectively.

| Target | IC₅₀ (µM) | Reference |

| SARS-CoV-2 Mpro | 1.72 | [1] |

| SARS-CoV-2 PLpro | 0.67 | [1] |

Off-Target Profile (Hypothetical Data Presentation)

Currently, there is no publicly available data on the off-target effects of this compound. A thorough investigation would involve screening against a panel of related human proteases and a broad range of kinases. The following tables illustrate how such data would be presented.

Table 1.2.1: Selectivity Panel of this compound Against Human Cysteine Proteases

| Protease | Family | % Inhibition at 10 µM | IC₅₀ (µM) |

| Cathepsin B | Cysteine Protease | Data not available | Data not available |

| Cathepsin L | Cysteine Protease | Data not available | Data not available |

| Calpain-1 | Cysteine Protease | Data not available | Data not available |

| USP7 | Deubiquitinase | Data not available | Data not available |

| UCH-L1 | Deubiquitinase | Data not available | Data not available |

Table 1.2.2: Kinase Selectivity Profile of this compound (Single-Dose Screen)

| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 10 µM |

| TK | Data not available | Data not available |

| TKL | Data not available | Data not available |

| STE | Data not available | Data not available |

| CK1 | Data not available | Data not available |

| AGC | Data not available | Data not available |

| CAMK | Data not available | Data not available |

| CMGC | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust off-target investigation.

Enzymatic Assays for Protease Selectivity

Objective: To determine the inhibitory activity of this compound against a panel of human cysteine proteases, including cathepsins and deubiquitinases (DUBs), to assess its selectivity.

Materials:

-

Recombinant human proteases (e.g., Cathepsin B, Cathepsin L, USP7, UCH-L1)

-

Fluorogenic peptide substrates specific for each protease

-

Assay buffer (specific to each enzyme, generally containing a buffer salt, reducing agent like DTT, and a chelating agent like EDTA)

-

This compound (Compound 29)

-

Positive control inhibitors for each protease

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the respective assay buffer.

-

Enzyme and Substrate Preparation: Dilute the enzymes and their corresponding fluorogenic substrates to their final concentrations in the assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.

-

Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.

-

-

Data Acquisition: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.

-

Kinase Panel Screening

Objective: To evaluate the off-target activity of this compound against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). A common method is a radiometric assay.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein). Inhibition of the kinase by the test compound results in a decrease in the amount of radiolabeled substrate.

General Protocol:

-

Compound Submission: this compound is provided to the CRO at a specified concentration (e.g., 10 mM in DMSO).

-

Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the Eurofins SafetyScreen44™ or a similar panel).

-

Reaction Mixture: Each kinase reaction typically contains the specific kinase, its substrate, [γ-³³P]ATP, and the test compound in a suitable reaction buffer.

-

Incubation: The reactions are incubated for a defined period at a controlled temperature to allow for phosphate transfer.

-

Separation and Detection: The radiolabeled substrate is separated from the residual [γ-³³P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The activity of the kinase in the presence of the test compound is compared to a vehicle control (DMSO), and the percent inhibition is calculated. "Hits" are typically defined as kinases showing inhibition above a certain threshold (e.g., >50%). Follow-up dose-response assays are then conducted for any identified hits to determine their IC₅₀ values.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Caption: Off-target screening workflow for this compound.

Due to its role in cleaving ubiquitin and ISG15 modifications from host proteins, PLpro can interfere with the host's innate immune response.[2] An off-target effect of a PLpro inhibitor could, therefore, inadvertently modulate these critical signaling pathways.

Caption: Potential impact of PLpro inhibition on ubiquitin signaling.

Conclusion

While this compound shows promise as a dual-target inhibitor for SARS-CoV-2, its successful translation into a clinical candidate is contingent on a thorough safety and selectivity assessment. The experimental frameworks outlined in this guide provide a roadmap for elucidating the off-target profile of this compound. The lack of publicly available off-target data underscores the need for further research in this area. A favorable selectivity profile, demonstrating minimal interaction with human proteases and kinases, would significantly strengthen the case for the continued development of this and other similar antiviral compounds.

References

Early Pharmacokinetic Profiling of Mpro/PLpro Dual Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles and methodologies for the early-stage pharmacokinetic (PK) profiling of dual inhibitors targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. As no specific public data exists for a compound designated "Mpro/PLpro-IN-1," this document synthesizes available information on various Mpro and PLpro inhibitors to present a representative guide to the essential in vitro and in vivo assays.

Introduction to Mpro and PLpro as Antiviral Targets

The main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro) are essential cysteine proteases for the replication of SARS-CoV-2.[1][2][3] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) necessary for the formation of the replication-transcription complex.[1][4] PLpro also plays a crucial role in this process by cleaving the N-terminal end of the polyprotein to release nsp1, nsp2, and nsp3.[5] Furthermore, PLpro possesses deubiquitinating and deISGylating activities that help the virus evade the host's innate immune response.[6] The essential nature and high conservation of these proteases among coronaviruses make them prime targets for the development of antiviral therapeutics.[7][1]

The development of dual inhibitors that can simultaneously target both Mpro and PLpro presents a promising strategy to achieve broad-spectrum antiviral activity and potentially mitigate the emergence of drug resistance.[2] A critical step in the preclinical development of these inhibitors is the early assessment of their pharmacokinetic properties to ensure they can achieve and maintain therapeutic concentrations in the body.

In Vitro Pharmacokinetic Profiling

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental to the early-stage assessment of drug candidates. These assays provide crucial data on a compound's intrinsic properties, helping to predict its in vivo behavior.

Data Presentation: In Vitro ADME Properties of Representative Mpro/PLpro Inhibitors

The following table summarizes key in vitro ADME data for several reported Mpro inhibitors, illustrating the typical parameters evaluated during early profiling.

| Compound | Permeability (MDCK) Papp (10⁻⁶ cm/s) | Kinetic Solubility (PBS, pH 7.4) (µM) | Human Plasma Protein Binding (%) | Human Liver Microsome Stability (HLM) |

| CLint (µL/min/mg protein) | ||||

| Baicalein | Not Reported | Not Reported | 0.93 | 333.05 |

| C7 | >20 | >200 | 0.70 | 108.68 |

| D6 | >20 | >200 | 2.61 | 68.34 |

| D8 | >20 | >200 | 3.17 | Not Reported |

Data for compounds C7, D6, and D8 are from a study on non-covalent Mpro inhibitors derived from baicalein.[1]

Experimental Protocols

Objective: To assess the potential for intestinal absorption of a compound by measuring its translocation across a monolayer of Madin-Darby Canine Kidney (MDCK) cells.

Methodology:

-

MDCK cells are seeded onto a semi-permeable membrane of a transwell plate and cultured to form a confluent monolayer, which serves as a model for the intestinal epithelium.

-

The test compound is added to the apical (donor) side of the monolayer.

-

Samples are collected from the basolateral (receiver) side at various time points.

-

The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Objective: To determine the solubility of a compound in a physiologically relevant buffer, which is crucial for its absorption.

Methodology:

-

A concentrated stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) is prepared.

-

The stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

The solution is incubated at room temperature for a defined period (e.g., 24 hours) to allow for precipitation of the compound.

-

The solution is then filtered to remove any precipitate.

-

The concentration of the solubilized compound in the filtrate is determined using an analytical method like UV-Vis spectroscopy or LC-MS.

Objective: To measure the extent to which a compound binds to proteins in the plasma, as only the unbound fraction is generally considered pharmacologically active.

Methodology:

-

The test compound is added to human plasma.

-

The mixture is incubated to allow the compound to reach binding equilibrium with plasma proteins.

-

The unbound fraction of the compound is separated from the protein-bound fraction using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

The concentration of the compound in the unbound fraction is quantified by LC-MS.

-

The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its hepatic clearance.

Methodology:

-

Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are incubated with the test compound in the presence of the cofactor NADPH.

-

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The enzymatic reaction in the aliquots is quenched by adding a solvent like acetonitrile.

-

The remaining concentration of the parent compound is quantified by LC-MS.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualization: In Vitro Metabolic Stability Workflow

Caption: Workflow for determining metabolic stability in human liver microsomes.

In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo studies in animal models are conducted to understand how a compound behaves in a whole organism.

Data Presentation: In Vivo Pharmacokinetics of Representative PLpro Inhibitors in Mice

The table below presents pharmacokinetic parameters for several PLpro inhibitors after oral administration to mice, demonstrating the type of data generated in early in vivo studies.

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |

| Jun13306 | 50 | ~150 | ~2 | ~800 |

| Jun13307 | 50 | ~250 | ~4 | ~2000 |

| Jun13308 | 50 | ~100 | ~1 | ~300 |

| Jun13317 | 50 | ~50 | ~8 | ~400 |

Data is estimated from the plasma concentration-time curve provided in a study on 1,2,4-thiadiazole (B1232254) derivatives as PLpro inhibitors.[8]

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a compound after administration to mice.

Methodology:

-

A cohort of mice (e.g., C57BL/6J) is used for the study.

-

The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 2% Tween 80 in water).

-

The compound is administered to the mice via the desired route, typically oral (p.o.) or intravenous (i.v.).

-

Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of the compound in the plasma samples is quantified using LC-MS.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis software.

Visualization: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

Conclusion